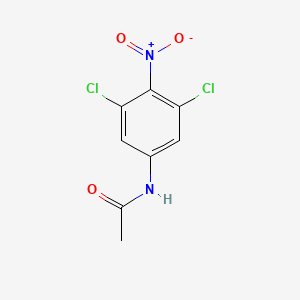

N-(3,5-dichloro-4-nitrophenyl)acetamide

CAS No.: 5942-05-2

Cat. No.: VC13294476

Molecular Formula: C8H6Cl2N2O3

Molecular Weight: 249.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5942-05-2 |

|---|---|

| Molecular Formula | C8H6Cl2N2O3 |

| Molecular Weight | 249.05 g/mol |

| IUPAC Name | N-(3,5-dichloro-4-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C8H6Cl2N2O3/c1-4(13)11-5-2-6(9)8(12(14)15)7(10)3-5/h2-3H,1H3,(H,11,13) |

| Standard InChI Key | NLMSWSNEACDRBF-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl |

| Canonical SMILES | CC(=O)NC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl |

Introduction

Structural Elucidation and Molecular Properties

Molecular Formula and Connectivity

N-(3,5-Dichloro-4-nitrophenyl)acetamide has the molecular formula C₈H₆Cl₂N₂O₃, as confirmed by PubChemLite . The SMILES notation (CC(=O)NC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl) delineates its structure: an acetamide group (-NH-C(O)-CH₃) attached to a benzene ring bearing two chlorine atoms (positions 3 and 5) and a nitro group (position 4) . The InChIKey (NLMSWSNEACDRBF-UHFFFAOYSA-N) further validates its unique stereoelectronic configuration .

Predicted Collision Cross Section (CCS)

The compound’s CCS values, critical for mass spectrometry applications, vary with adduct formation (Table 1) . For instance, the [M+H]+ ion exhibits a CCS of 146.0 Ų, while [M+Na]+ adducts show higher values (160.0 Ų), reflecting differences in ion mobility due to adduct size and charge distribution .

Table 1: Predicted Collision Cross Sections for N-(3,5-Dichloro-4-nitrophenyl)acetamide Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 248.98282 | 146.0 |

| [M+Na]+ | 270.96476 | 160.0 |

| [M+NH₄]+ | 266.00936 | 153.9 |

| [M-H]- | 246.96826 | 149.0 |

Synthetic Methodologies and Regioselectivity

Nitration of Dichloroacetanilide Precursors

While direct synthesis data for N-(3,5-dichloro-4-nitrophenyl)acetamide is scarce, analogous nitroacetanilides are synthesized via nitration of dichloroacetanilide intermediates. A patent (WO2018091978A1) describes the preparation of 2-nitro-4,5-dichloroacetanilide using sulfuric acid and oleum to achieve regioselective nitration . Key steps include:

-

Sulfonation: 3,4-Dichloroacetanilide is mixed with sulfuric acid (0–35°C) to form a sulfonated intermediate .

-

Nitration: Oleum and nitric acid are added at 0–25°C, yielding the nitro product with >90% regioselectivity .

Although this method targets a positional isomer, it highlights the role of sulfuric acid strength (100–107% w/w) and stoichiometry (1:2–1:15 substrate-to-acid ratio) in controlling nitro group placement . For N-(3,5-dichloro-4-nitrophenyl)acetamide, similar conditions could favor nitration at the 4-position due to the directing effects of chloro substituents.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method for N-(2,5-dichloro-4-nitrophenyl)acetamide employs a Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile/water/phosphoric acid . While retention times for the 3,5-dichloro isomer may differ, this protocol demonstrates the compound’s compatibility with mass spectrometry (MS)-detection when phosphoric acid is replaced with formic acid . Scalability to preparative separations suggests utility in purifying synthetic batches or isolating degradation products .

Crystallographic and Conformational Insights

Molecular Conformation and Hydrogen Bonding

Although no crystal structure exists for N-(3,5-dichloro-4-nitrophenyl)acetamide, related compounds like 2,2-dichloro-N-(3-nitrophenyl)acetamide exhibit anti-periplanar N–H bond conformations relative to nitro groups . Intermolecular N–H⋯O hydrogen bonds form chains along crystallographic axes, a feature likely conserved in the target compound due to its nitro and acetamide functionalities .

Physicochemical Properties and Stability

Solubility and Reactivity

The compound’s solubility profile is inferred from structural analogs. Nitro and chloro groups impart lipophilicity, suggesting limited aqueous solubility but compatibility with organic solvents (e.g., acetonitrile, dimethyl sulfoxide). Stability under acidic conditions is implied by its synthesis in sulfuric acid , though nitro groups may render it sensitive to reducing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume